Laquinimod

Catalog No.
S532492
CAS No.
248281-84-7
M.F
C19H17ClN2O3
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laquinimod

CAS Number

248281-84-7

Product Name

Laquinimod

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Laquinimod; ABR 215062; ABR-215062; ABR215062; SAIK-MS; TV-5600; TV5600; TV 5600.

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Description

The exact mass of the compound Laquinimod is 356.09277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Nerventra -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.
  • Modulating T cell responses: Laquinimod might affect the activation and migration of T cells, which are essential components of the immune system [].
  • Suppressing inflammatory mediators: It may also suppress the production of pro-inflammatory molecules involved in autoimmune diseases [].
  • Promoting regulatory T cells: Laquinimod could potentially promote the activity of regulatory T cells, which help dampen immune responses [].

Laquinimod is a synthetic compound classified as a quinoline-3-carboxamide derivative, developed primarily as an oral treatment for multiple sclerosis. It was initially discovered through modifications of the earlier compound roquinimex, which was withdrawn from clinical use due to severe side effects. Laquinimod has shown promise in treating relapsing forms of multiple sclerosis and is currently under investigation for other neurodegenerative diseases such as Huntington's disease . The chemical structure of laquinimod is represented by the formula C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3} and it has a molecular weight of approximately 356.81 g/mol .

The exact mechanism by which Laquinimod exerts its effects is still under investigation []. Research suggests it might modulate the immune system by interacting with the aryl hydrocarbon receptor (AhR) in immune cells [, ]. This interaction could potentially influence the activation of T cells and the overall immune response [].

The primary metabolic pathway for laquinimod involves hepatic metabolism via the cytochrome P450 3A4 enzyme, which catalyzes various reactions including hydroxylation and demethylation . Laquinimod itself does not undergo significant biotransformation, with approximately 5%–10% excreted unchanged in urine . Its chemical reactivity is characterized by its ability to form complexes with biological targets, influencing immune responses and neuroprotective pathways.

Laquinimod exhibits immunomodulatory properties, affecting both central nervous system (CNS) and peripheral immune responses. It has been shown to reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-12 while increasing anti-inflammatory markers like transforming growth factor-beta and interleukin-4 in experimental models . Additionally, laquinimod can cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells and modulate inflammatory processes within the CNS .

The synthesis of laquinimod involves several steps starting from the precursor compounds. The final step typically includes an aminolysis reaction where an ester is reacted with N-ethylaniline to yield laquinimod in high yields . Modifications to the roquinimex structure were critical in enhancing its potency and safety profile, leading to the development of laquinimod as a more effective treatment option for multiple sclerosis compared to its predecessor .

Laquinimod is primarily being investigated for its application in treating multiple sclerosis, particularly relapsing forms of the disease. Clinical trials have demonstrated its potential to reduce disease activity as measured by magnetic resonance imaging and to improve patient outcomes regarding relapse rates and disability progression . It has also shown promise in preclinical studies for other neurodegenerative conditions, although further research is needed to establish its efficacy across these applications.

Several compounds share structural or functional characteristics with laquinimod, particularly in their use as immunomodulators for multiple sclerosis. Here are some notable examples:

Compound NameChemical Structure TypeKey Characteristics
RoquinimexQuinoline derivativeWithdrawn due to severe side effects; predecessor to laquinimod.
FingolimodSphingosine-1-phosphate receptor modulatorApproved for multiple sclerosis; acts by sequestering lymphocytes.
CladribinePurine nucleoside analogueApproved for multiple sclerosis; induces lymphocyte apoptosis.
Dimethyl fumarateFumaric acid derivativeApproved for relapsing forms of multiple sclerosis; anti-inflammatory effects.

Laquinimod stands out due to its unique mechanism of action that combines immunomodulation with neuroprotection, differentiating it from other compounds that primarily focus on immune system modulation without direct neuroprotective effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

356.0927701 g/mol

Monoisotopic Mass

356.0927701 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

908SY76S4G

Drug Indication

Investigated for use/treatment in multiple sclerosis.
Treatment of multiple sclerosis

Metabolism Metabolites

Hepatic. Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of laquinimod.
Laquinimod has known human metabolites that include 5-chloro-N-ethyl-4,6-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,8-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,7-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, and 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide.

Wikipedia

Laquinimod

Use Classification

Human drugs -> EMA Drug Category

Dates

Modify: 2023-08-15
1: D'Haens G, Sandborn WJ, Colombel JF, Rutgeerts P, Brown K, Barkay H, Sakov A, Haviv A, Feagan BG; on behalf of the Laquinimod for Crohn's Disease Investigators. A phase II study of laquinimod in Crohn's disease. Gut. 2014 Oct 3. pii: gutjnl-2014-307118. doi: 10.1136/gutjnl-2014-307118. [Epub ahead of print] PubMed PMID: 25281416.
2: Kelland EE, Gilmore W, Hayardeny L, Weiner LP, Lund BT. In vitro assessment of the direct effect of laquinimod on basic functions of human neural stem cells and oligodendrocyte progenitor cells. J Neurol Sci. 2014 Aug 4. pii: S0022-510X(14)00504-8. doi: 10.1016/j.jns.2014.07.058. [Epub ahead of print] PubMed PMID: 25125045.
3: Gil-Ad I, Amit BH, Hayardeni L, Tarasenko I, Taler M, Uzan Gueta R, Weizman A. Effects of the Anti-Multiple Sclerosis Immunomodulator Laquinimod on Anxiety and Depression in Rodent Behavioral Models. J Mol Neurosci. 2014 Jul 27. [Epub ahead of print] PubMed PMID: 25064496.
4: Pitarokoili K, Ambrosius B, Schrewe L, Hayardeny L, Hayden M, Gold R. Laquinimod exerts strong clinical and immunomodulatory effects in Lewis rat experimental autoimmune neuritis. J Neuroimmunol. 2014 Sep 15;274(1-2):38-45. doi: 10.1016/j.jneuroim.2014.06.012. Epub 2014 Jun 24. PubMed PMID: 25005118.
5: Kieseier BC. Defining a role for laquinimod in multiple sclerosis. Ther Adv Neurol Disord. 2014 Jul;7(4):195-205. doi: 10.1177/1756285614529615. Review. PubMed PMID: 25002907; PubMed Central PMCID: PMC4082303.
6: Varrin-Doyer M, Zamvil SS, Schulze-Topphoff U. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis. Exp Neurol. 2014 Apr 13. pii: S0014-4886(14)00097-1. doi: 10.1016/j.expneurol.2014.04.002. [Epub ahead of print] Review. PubMed PMID: 24731945; PubMed Central PMCID: PMC4195809.
7: Lourenço EV, Wong M, Hahn BH, Palma-Diaz MF, Skaggs BJ. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells. Arthritis Rheumatol. 2014 Mar;66(3):674-85. doi: 10.1002/art.38259. PubMed PMID: 24574228.
8: Vollmer TL, Sorensen PS, Selmaj K, Zipp F, Havrdova E, Cohen JA, Sasson N, Gilgun-Sherki Y, Arnold DL; BRAVO Study Group. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis. J Neurol. 2014 Apr;261(4):773-83. doi: 10.1007/s00415-014-7264-4. Epub 2014 Feb 18. PubMed PMID: 24535134.
9: Moore S, Khalaj AJ, Yoon J, Patel R, Hannsun G, Yoo T, Sasidhar M, Martinez-Torres L, Hayardeny L, Tiwari-Woodruff SK. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis. Brain Behav. 2013 Nov;3(6):664-82. doi: 10.1002/brb3.174. Epub 2013 Sep 23. PubMed PMID: 24363970; PubMed Central PMCID: PMC3868172.
10: Brück W, Vollmer T. Multiple sclerosis: Oral laquinimod for MS--bringing the brain into focus. Nat Rev Neurol. 2013 Dec;9(12):664-5. doi: 10.1038/nrneurol.2013.234. Epub 2013 Nov 26. PubMed PMID: 24275930.
11: Haggiag S, Ruggieri S, Gasperini C. Efficacy and safety of laquinimod in multiple sclerosis: current status. Ther Adv Neurol Disord. 2013 Nov;6(6):343-52. doi: 10.1177/1756285613499424. PubMed PMID: 24228070; PubMed Central PMCID: PMC3825117.
12: Thöne J, Gold R. Review of laquinimod and its therapeutic potential in multiple sclerosis. Expert Opin Pharmacother. 2013 Dec;14(18):2545-52. doi: 10.1517/14656566.2013.848855. Epub 2013 Nov 11. Review. PubMed PMID: 24215556.
13: Tur C. Oral laquinimod for multiple sclerosis: beyond the anti-inflammatory effect. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):832. doi: 10.1136/jnnp-2013-306326. Epub 2013 Sep 17. PubMed PMID: 24046393.
14: Filippi M, Rocca MA, Pagani E, De Stefano N, Jeffery D, Kappos L, Montalban X, Boyko AN, Comi G; ALLEGRO Study Group. Placebo-controlled trial of oral laquinimod in multiple sclerosis: MRI evidence of an effect on brain tissue damage. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):851-8. doi: 10.1136/jnnp-2013-306132. Epub 2013 Sep 12. PubMed PMID: 24029546.
15: He D, Han K, Gao X, Dong S, Chu L, Feng Z, Wu S. Laquinimod for multiple sclerosis. Cochrane Database Syst Rev. 2013 Aug 6;8:CD010475. doi: 10.1002/14651858.CD010475.pub2. Review. PubMed PMID: 23922214.
16: Lund BT, Kelland EE, Hayardeny L, Barilan O, Gilmore W, Weiner LP. Assessment of changes in immune measures of multiple sclerosis patients treated with laquinimod. J Neuroimmunol. 2013 Oct 15;263(1-2):108-15. doi: 10.1016/j.jneuroim.2013.07.008. Epub 2013 Aug 6. PubMed PMID: 23920036.
17: Boĭko AN, Gusev EI. [Laquinimod is an oral drug with a marked neuroprotective effect for pathogenetic treatment of multiple sclerosis(review)]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(2 Pt 2):93-9. Review. Russian. PubMed PMID: 23675607.
18: Jolivel V, Luessi F, Masri J, Kraus SH, Hubo M, Poisa-Beiro L, Klebow S, Paterka M, Yogev N, Tumani H, Furlan R, Siffrin V, Jonuleit H, Zipp F, Waisman A. Modulation of dendritic cell properties by laquinimod as a mechanism for modulating multiple sclerosis. Brain. 2013 Apr;136(Pt 4):1048-66. doi: 10.1093/brain/awt023. Epub 2013 Mar 20. PubMed PMID: 23518712.
19: Ruffini F, Rossi S, Bergamaschi A, Brambilla E, Finardi A, Motta C, Studer V, Barbieri F, De Chiara V, Hayardeny L, Comi G, Centonze D, Martino G. Laquinimod prevents inflammation-induced synaptic alterations occurring in experimental autoimmune encephalomyelitis. Mult Scler. 2013 Jul;19(8):1084-94. doi: 10.1177/1352458512469698. Epub 2012 Dec 11. PubMed PMID: 23232603.
20: Toubi E, Nussbaum S, Staun-Ram E, Snir A, Melamed D, Hayardeny L, Miller A. Laquinimod modulates B cells and their regulatory effects on T cells in multiple sclerosis. J Neuroimmunol. 2012 Oct 15;251(1-2):45-54. doi: 10.1016/j.jneuroim.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846497.

Explore Compound Types